molecular formula C11H22O B13793448 2,2-Dimethyl-5-pentyltetrahydrofuran

2,2-Dimethyl-5-pentyltetrahydrofuran

Cat. No.: B13793448
M. Wt: 170.29 g/mol
InChI Key: MOIIWKQXQYQQQO-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-n-pentyltetrahydrofuran is an organic compound with the molecular formula C11H22O It is a tetrahydrofuran derivative, characterized by the presence of two methyl groups and a pentyl group attached to the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-n-pentyltetrahydrofuran can be achieved through the dehydration of 2-methyl-2,5-decanediol. The procedure involves placing 37.6 g (0.2 mole) of 2-methyl-2,5-decanediol and 17 g of 85% phosphoric acid in a 100-ml, three-necked, round-bottomed flask fitted with a sealed mechanical stirrer, a reflux condenser, and a thermometer. The mixture is heated and maintained at 125°C for 40 minutes. After the reaction, the acidic lower layer is discarded, and the organic layer is washed with lukewarm distilled water. Distillation of the resulting crude oil yields pure 5,5-Dimethyl-2-n-pentyltetrahydrofuran as a colorless liquid .

Industrial Production Methods

Industrial production methods for 5,5-Dimethyl-2-n-pentyltetrahydrofuran are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-n-pentyltetrahydrofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

5,5-Dimethyl-2-n-pentyltetrahydrofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-n-pentyltetrahydrofuran involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2-heptyltetrahydrofuran: Similar structure with a heptyl group instead of a pentyl group.

    2,2-Dimethyl-5-pentyltetrahydrofuran: Similar structure with different positioning of methyl groups.

Uniqueness

5,5-Dimethyl-2-n-pentyltetrahydrofuran is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2,2-dimethyl-5-pentyloxolane

InChI

InChI=1S/C11H22O/c1-4-5-6-7-10-8-9-11(2,3)12-10/h10H,4-9H2,1-3H3

InChI Key

MOIIWKQXQYQQQO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(O1)(C)C

Origin of Product

United States

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